2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features a quinoline core substituted with a chlorobenzoyl group and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Formation of the Benzodioxin Moiety: The benzodioxin moiety can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Final Coupling: The final coupling step involves the reaction of the quinoline derivative with the benzodioxin derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Materials Science: The compound can be explored for its electronic properties and potential use in organic semiconductors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate .
- 2-[3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate .
Uniqueness
The uniqueness of 2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide lies in its combination of a quinoline core with a benzodioxin moiety, which is not commonly found in similar compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN2O7/c1-35-23-12-19-21(13-24(23)36-2)31(14-20(28(19)34)27(33)16-3-5-17(29)6-4-16)15-26(32)30-18-7-8-22-25(11-18)38-10-9-37-22/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCACZUPLKYLHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=C(C=C5)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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